2-bromo-1-fluoro-4-isocyanatobenzene
Description
Contextual Significance of Aromatic Isocyanates in Organic Synthesis and Materials Science
Aromatic isocyanates are a class of organic compounds characterized by an isocyanate (-N=C=O) group attached to an aromatic ring. gas-sensing.com This functional group is highly electrophilic, making it reactive toward a wide array of nucleophiles, including alcohols, amines, and water. wikipedia.org This reactivity is the cornerstone of their industrial and synthetic importance.
The primary application of aromatic isocyanates, particularly diisocyanates like toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI), is in the production of polyurethanes. gas-sensing.comcrowdchem.net The reaction between a diisocyanate and a polyol (a compound with multiple hydroxyl groups) forms the urethane (B1682113) linkages that constitute the backbone of polyurethane polymers. wikipedia.orgcrowdchem.net These polymers are ubiquitous, finding use in flexible and rigid foams for insulation and furniture, durable elastomers, high-performance adhesives, and protective coatings. gas-sensing.comwikipedia.org
Beyond polymerization, the isocyanate group serves as a critical reactive handle in organic synthesis for creating complex molecules. Its reaction with amines to form ureas is a fundamental transformation in the synthesis of pharmaceuticals and agrochemicals. rsc.orguniversiteitleiden.nl The controlled reactivity of isocyanates allows for the construction of diverse molecular architectures, cementing their status as indispensable reagents in modern chemistry. rsc.org
Strategic Importance of Halogenated Aromatic Building Blocks
Halogenated aromatic compounds, which feature one or more halogen atoms (fluorine, chlorine, bromine, iodine) on an aromatic ring, are fundamental building blocks in chemical synthesis. iloencyclopaedia.orgyoutube.com The presence of a halogen atom imparts unique properties and reactivity to the aromatic ring, making these compounds highly valuable.
In medicinal chemistry and pharmaceutical development, halogenation is a common strategy to enhance the biological activity, metabolic stability, and lipophilicity of drug candidates. youtube.com Many commercial drugs contain halogenated aromatic moieties. Furthermore, these compounds are crucial intermediates in the synthesis of advanced materials, such as specialized polymers and dyes. numberanalytics.com
The strategic importance of halogenated aromatics lies in their utility in cross-coupling reactions. The carbon-halogen bond, particularly with bromine and iodine, can be readily activated by transition metal catalysts (e.g., palladium) to form new carbon-carbon and carbon-heteroatom bonds. Reactions like the Suzuki, Heck, and Buchwald-Hartwig couplings rely on halogenated aromatic substrates to build complex molecular frameworks from simpler precursors. The specific halogen used can influence the reaction conditions and selectivity, providing chemists with a powerful tool for molecular design. numberanalytics.comnih.gov
Positioning 2-Bromo-1-fluoro-4-isocyanatobenzene as a Versatile Chemical Synthon
This compound emerges as a highly versatile chemical synthon due to the unique combination of three distinct reactive sites on a single benzene (B151609) ring: an isocyanate group, a bromine atom, and a fluorine atom. This trifunctional nature allows for a range of orthogonal chemical transformations, enabling the synthesis of complex, highly substituted aromatic derivatives.
The Isocyanate Group: This is the most reactive site, readily undergoing nucleophilic attack. It can be selectively reacted with alcohols or amines to form carbamates (urethanes) and ureas, respectively, without disturbing the halogen substituents under mild conditions. wikipedia.org This allows for the introduction of a wide variety of side chains or for linking the molecule into a polymer chain. nih.gov
The Bromine Atom: The C-Br bond is a key site for metal-catalyzed cross-coupling reactions. It can be used to form new C-C bonds (e.g., via Suzuki or Sonogashira couplings) or C-N bonds (e.g., via Buchwald-Hartwig amination). wikipedia.org Alternatively, it can be converted into an organometallic reagent, such as a Grignard or organolithium reagent, for subsequent reaction with electrophiles. wikipedia.orgstackexchange.com
The Fluorine Atom: While less reactive than bromine in cross-coupling, the fluorine atom significantly influences the electronic properties of the aromatic ring. Its strong electron-withdrawing nature can affect the reactivity of the other positions. youtube.com It can also serve as a site for nucleophilic aromatic substitution under specific conditions and is a desirable feature in many bioactive molecules for its ability to enhance metabolic stability and binding affinity. youtube.com
The strategic placement of these groups allows for sequential and regioselective functionalization. For instance, the isocyanate can be derivatized first, followed by a cross-coupling reaction at the bromine position, leading to a complex, precisely substituted molecule that would be difficult to synthesize by other means.
Overview of Key Research Areas Explored
Given its multifunctional nature, this compound is a valuable tool for research in several key areas:
Pharmaceutical and Agrochemical Synthesis: The compound serves as a scaffold for building potential new drug candidates and pesticides. The different functional groups allow for the systematic modification of the molecule's structure to optimize its biological activity, a process central to medicinal chemistry. The inclusion of fluorine is particularly relevant in this context. youtube.com
Materials Science: The ability of the isocyanate group to participate in polymerization reactions makes this compound a candidate for creating novel functional polymers. gas-sensing.commdpi.com The bromo- and fluoro-substituents would be incorporated into the polymer backbone or as pendant groups, imparting specific properties such as thermal stability, flame retardancy, or altered optical properties.
Organic Synthesis Methodology: The compound can be used as a model substrate to develop new synthetic methods. For example, researchers might explore the selective functionalization of one site in the presence of the others, developing new catalysts or reaction conditions that can distinguish between the C-Br and C-NCO groups.
The utility of this synthon lies in its capacity to act as a linchpin, connecting different chemical fragments through its distinct reactive handles in a controlled and predictable manner.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₃BrFNO |
| Molecular Weight | 200.01 g/mol |
| InChI Key | WLHBNMSBCJCQEH-UHFFFAOYSA-N |
| CAS Number | 1016722-24-9 |
Data sourced from chemical supplier catalogs and databases. bldpharm.combldpharm.comsigmaaldrich.com
Properties
CAS No. |
900574-93-8 |
|---|---|
Molecular Formula |
C7H3BrFNO |
Molecular Weight |
216 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 2 Bromo 1 Fluoro 4 Isocyanatobenzene
Established and Emerging Synthesis Routes to the Isocyanate Moiety
The conversion of an amino group on an aromatic ring to an isocyanate group is a pivotal step in the synthesis of 2-bromo-1-fluoro-4-isocyanatobenzene. This transformation can be achieved through various methods, broadly categorized into phosgenation-based and non-phosgene approaches.
Phosgenation-Based Approaches
The traditional and most widely used industrial method for producing isocyanates is the reaction of a primary amine with phosgene (B1210022) (COCl₂). nih.govgoogle.com This process, while efficient, involves the highly toxic and corrosive reagent phosgene, necessitating stringent safety measures. nih.gov The reaction typically proceeds in two steps: the formation of a carbamoyl (B1232498) chloride from the corresponding aniline (B41778) derivative, followed by thermal dehydrochlorination to yield the isocyanate. google.com
For the synthesis of this compound, the precursor would be 3-bromo-4-fluoroaniline (B1273062). The reaction with phosgene or its safer liquid equivalent, triphosgene (B27547), would be carried out in an inert solvent. A patent describes a similar synthesis of 4-bromo-2-fluorophenyl isocyanate from 4-bromo-2-fluoroaniline (B1266173) and triphosgene in tetrahydrofuran (B95107) at 50°C for one hour, achieving a 92% yield. chemicalbook.com
Table 1: Phosgenation-Based Synthesis of Halogenated Phenyl Isocyanates
| Precursor Aniline | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo-2-fluoroaniline | Triphosgene | Tetrahydrofuran | 50 | 1 | 92 | chemicalbook.com |
This interactive table provides data on the synthesis of halogenated phenyl isocyanates via phosgenation.
Non-Phosgene Synthesis Strategies
Growing environmental and safety concerns associated with phosgene have spurred the development of alternative, non-phosgene routes to isocyanates. nih.govacs.org These methods offer a more environmentally benign approach to isocyanate synthesis. acs.org Key non-phosgene strategies include:
Carbamate (B1207046) Decomposition: This two-step process involves the formation of a carbamate from an amine or nitro compound, followed by thermal decomposition to the isocyanate. nih.govacs.org Carbamates can be synthesized from amines and reagents like dimethyl carbonate (DMC). nih.govacs.org While aliphatic amines react with DMC under mild conditions, aromatic amines require harsher conditions due to their lower nucleophilicity. nih.govacs.org
Reductive Carbonylation: Nitro compounds can be directly converted to isocyanates using carbon monoxide in the presence of a catalyst. nih.govacs.org
Oxidative Carbonylation: This method involves the reaction of amines with carbon monoxide and an oxidant. nih.govacs.org
Urea (B33335) Route: Isocyanates can be synthesized from the reaction of amines with urea. nih.govacs.org
Precursor Design and Synthesis for Regiospecific Halogenation
The precise placement of the bromine and fluorine atoms on the aromatic ring is critical for the final properties of this compound. This requires a carefully designed synthetic strategy for the precursor, 3-bromo-4-fluoroaniline.
Synthesis of Halogenated Aniline Intermediates
The primary precursor for this compound is 3-bromo-4-fluoroaniline. chemicalbook.comthermofisher.comnih.govsynquestlabs.combldpharm.com This intermediate is commercially available and serves as a starting point for the final isocyanate formation step. chemicalbook.comthermofisher.com Its synthesis typically involves the manipulation of functional groups on a benzene (B151609) ring to introduce the desired halogen substituents at specific positions.
Another relevant intermediate is 4-fluoroaniline, which can be prepared by the hydrogenation of 4-nitrofluorobenzene. wikipedia.orgnih.gov This compound can then be selectively brominated to introduce the bromine atom at the desired position.
Halogenation Pattern Control on the Aromatic Ring
Achieving the correct 2-bromo-1-fluoro-4-amino substitution pattern on the benzene ring requires regioselective halogenation reactions. The directing effects of the substituents on the aromatic ring play a crucial role in determining the position of the incoming electrophile.
For instance, starting with 4-fluoroaniline, the amino group is a strong activating group and an ortho-, para-director, while the fluorine atom is a deactivating group but also an ortho-, para-director. To achieve bromination at the position meta to the fluorine and ortho to the amine, direct bromination can be challenging due to the formation of multiple isomers.
A more controlled approach involves the use of specific reagents and reaction conditions. For example, the direct chlorination or bromination of unprotected aniline derivatives can be achieved with high regioselectivity (para-substitution in most cases) using copper(II) halides in ionic liquids under mild conditions. beilstein-journals.org This method offers a safer and more environmentally friendly alternative to traditional halogenation methods. beilstein-journals.org
Another strategy involves the Sandmeyer-type reaction, where a diazonium salt derived from an aniline is converted to a halide. For example, 1-bromo-2-fluorobenzene (B92463) has been prepared from o-bromoaniline via a modified Schiemann reaction. orgsyn.org
Optimization of Reaction Parameters for Enhanced Yield and Selectivity
Optimizing reaction parameters is crucial for maximizing the yield and selectivity of the synthesis of this compound and its precursors. Key parameters that can be adjusted include:
Temperature: Reaction temperature significantly influences reaction rates and the formation of side products. ijert.orgresearchgate.net
Reaction Time: Sufficient reaction time is necessary for the completion of the reaction; however, prolonged reaction times can lead to the formation of byproducts. ijert.orgresearchgate.net
Catalyst: The choice of catalyst is critical, especially in non-phosgene routes, to ensure high activity and selectivity. nih.gov
Solvent: The solvent can influence the solubility of reactants and the reaction pathway. nih.gov
Pressure: In gas-phase reactions, such as those involving carbon monoxide, pressure is a key parameter. nih.gov
For instance, in the synthesis of polyurethane prepolymers, it was found that a reaction time of one hour was insufficient for completion, while times exceeding three hours led to a sharp increase in viscosity, indicating the formation of side products. ijert.orgresearchgate.net Similarly, in the non-phosgene synthesis of carbamates, reaction conditions such as temperature, pressure, time, and solvent are optimized to achieve high conversion and product yield. nih.gov
Mechanistic Insights into Synthetic Transformations
The synthesis of this compound predominantly relies on three well-established reactions: the Curtius rearrangement, the Hofmann rearrangement, and the phosgenation of an amine. Each of these methods involves a unique set of intermediates and transition states to arrive at the final isocyanate product.
Curtius Rearrangement of 3-Bromo-4-fluorobenzoyl Azide (B81097)
The Curtius rearrangement provides a reliable method for converting a carboxylic acid, specifically 3-bromo-4-fluorobenzoic acid, into this compound. The reaction proceeds via a thermally or photochemically induced decomposition of an acyl azide intermediate. wikipedia.orgnih.govrsc.org
The mechanism is widely accepted to be a concerted process. wikipedia.org This means that the migration of the aryl group and the expulsion of nitrogen gas occur simultaneously, avoiding the formation of a discrete acyl nitrene intermediate. wikipedia.org
The key steps are as follows:
Formation of 3-Bromo-4-fluorobenzoyl Azide: The precursor, 3-bromo-4-fluorobenzoic acid, is first converted into an activated form, typically an acyl chloride or a mixed anhydride. This is then reacted with an azide salt, such as sodium azide, to form 3-bromo-4-fluorobenzoyl azide.
Concerted Rearrangement: Upon heating, the 3-bromo-4-fluorobenzoyl azide undergoes rearrangement. The bond between the carbonyl carbon and the aryl ring migrates to the adjacent nitrogen atom at the same time as the nitrogen-nitrogen bond breaks, releasing nitrogen gas. This concerted step proceeds through a cyclic transition state and results in the formation of this compound with retention of the aryl group's configuration. nih.gov
The concerted nature of this rearrangement is supported by the fact that no byproducts arising from nitrene insertion or addition reactions are typically observed. wikipedia.org
Hofmann Rearrangement of 3-Bromo-4-fluorobenzamide (B1271551)
The Hofmann rearrangement offers an alternative pathway, starting from the corresponding primary amide, 3-bromo-4-fluorobenzamide. This reaction converts the amide into the isocyanate with the loss of the carbonyl carbon atom. masterorganicchemistry.comwikipedia.org
The mechanism involves the following key transformations:
N-Bromination: The reaction is initiated by the treatment of 3-bromo-4-fluorobenzamide with bromine in the presence of a strong base, such as sodium hydroxide. This leads to the deprotonation of the amide followed by the formation of an N-bromoamide intermediate. wikipedia.org
Second Deprotonation: A second proton is removed from the nitrogen atom by the base, generating an N-bromoamide anion. wikipedia.org
Rearrangement to Isocyanate: The crucial rearrangement step occurs as the 3-bromo-4-fluorophenyl group migrates from the carbonyl carbon to the nitrogen atom, displacing the bromide ion as a leaving group. This migration is generally considered to be concerted, similar to the Curtius rearrangement, leading directly to the formation of this compound. masterorganicchemistry.comwikipedia.org The isocyanate is formed in situ and can be used in subsequent reactions or isolated. masterorganicchemistry.com
Phosgenation of 3-Bromo-4-fluoroaniline
The direct conversion of 3-bromo-4-fluoroaniline to this compound can be achieved through phosgenation. This method involves the reaction of the aniline with phosgene (COCl₂) or a phosgene equivalent like diphosgene or triphosgene. chemicalbook.comresearchgate.netnih.gov
The mechanistic steps for this transformation are:
Nucleophilic Attack: The amino group of 3-bromo-4-fluoroaniline acts as a nucleophile and attacks the electrophilic carbonyl carbon of phosgene.
Formation of a Carbamoyl Chloride: This initial attack, followed by the elimination of a chloride ion, results in the formation of an N-(3-bromo-4-fluorophenyl)carbamoyl chloride intermediate.
Elimination of HCl: Under the reaction conditions, typically with heating or in the presence of a base to neutralize the generated acid, the carbamoyl chloride eliminates a molecule of hydrogen chloride. This elimination step yields the final product, this compound.
The use of triphosgene as a solid, safer alternative to gaseous phosgene is common in laboratory and industrial settings. nih.govresearchgate.net Triphosgene decomposes in the presence of a catalyst to generate phosgene in situ. google.com
Summary of Mechanistic Pathways
The following table provides a comparative overview of the key mechanistic features for the synthesis of this compound.
| Synthetic Method | Precursor | Key Intermediate(s) | Key Mechanistic Step |
| Curtius Rearrangement | 3-Bromo-4-fluorobenzoic acid | 3-Bromo-4-fluorobenzoyl azide | Concerted rearrangement with loss of N₂ |
| Hofmann Rearrangement | 3-Bromo-4-fluorobenzamide | N-bromo-3-bromo-4-fluorobenzamide | Concerted rearrangement with loss of Br⁻ |
| Phosgenation | 3-Bromo-4-fluoroaniline | N-(3-bromo-4-fluorophenyl)carbamoyl chloride | Nucleophilic attack followed by elimination |
Reactivity Profiles and Mechanistic Investigations of 2 Bromo 1 Fluoro 4 Isocyanatobenzene
Reactions Involving the Isocyanate Functional Group
The isocyanate group (–N=C=O) is a highly reactive functional group characterized by the electrophilic nature of its central carbon atom. This reactivity allows for a diverse array of transformations, including nucleophilic additions and cycloadditions.
Nucleophilic Addition Reactions with Oxygen, Nitrogen, and Sulfur Nucleophiles
The electron-deficient carbon atom of the isocyanate group is susceptible to attack by various nucleophiles, leading to the formation of a range of important chemical structures.
The reaction of isocyanates with amines or alcohols provides a direct route to urea (B33335) and carbamate (B1207046) derivatives, respectively. These reactions are fundamental in organic synthesis and are widely employed in the preparation of pharmaceuticals, agrochemicals, and materials.
The synthesis of N,N'-disubstituted ureas can be achieved by the reaction of an isocyanate with a primary or secondary amine. For instance, a general and efficient method for the synthesis of ureas involves the reaction of an isocyanate with an amine in a suitable solvent, often proceeding readily at room temperature or with gentle heating to afford the corresponding urea in high yield. beilstein-journals.org While specific studies on 2-bromo-1-fluoro-4-isocyanatobenzene are not extensively documented, the general reactivity of isocyanates suggests that it would readily react with various amines to form the corresponding N-(2-bromo-1-fluorophenyl)-N'-substituted ureas. A one-pot synthesis of N,N'-disubstituted ureas from alkyl halides and amines has been developed, proceeding through an in-situ generated isocyanate intermediate. beilstein-journals.org This highlights the versatility of isocyanates in forming urea linkages.
Similarly, carbamate derivatives can be synthesized through the reaction of isocyanates with alcohols or phenols. A versatile one-pot procedure for the synthesis of O-aryl carbamates involves the in-situ formation of a carbamoyl (B1232498) chloride, which then reacts with a phenol. organic-chemistry.org This method is adaptable to a wide range of phenols and amines. The synthesis of aryl carbamates can also be achieved through the copper-catalyzed coupling of aryl halides with potassium cyanate (B1221674) in the presence of an alcohol. researchgate.net Although not a direct reaction of this compound, this demonstrates a pathway to carbamates from related precursors.
Table 1: Representative Nucleophilic Addition Reactions of Isocyanates
| Nucleophile | Product | General Reaction Conditions |
| Primary/Secondary Amine | N,N'-Disubstituted Urea | Room temperature or gentle heating in a suitable solvent. beilstein-journals.org |
| Alcohol/Phenol | Carbamate | One-pot procedures involving in-situ generated intermediates or catalyzed reactions. organic-chemistry.orgresearchgate.net |
| Thiol | Thiocarbamate | Often requires a catalyst and can be performed under solvent-free conditions. |
In a similar fashion to alcohols and amines, thiols can react with isocyanates to form thiocarbamate derivatives. These reactions often benefit from the use of a catalyst to proceed efficiently. General methods for the synthesis of thiocarbamates include the reaction of isocyanates with thiols, which can be performed under solvent-free conditions and may or may not require a catalyst.
Cycloaddition Chemistry of the Isocyanate Moiety
Oligomerization and Polymerization of Isocyanates
Under certain conditions, particularly in the presence of specific catalysts, isocyanates can undergo oligomerization or polymerization. The most common oligomerization is the trimerization to form isocyanurates, which are stable six-membered rings. This reaction is often catalyzed by bases, metal complexes, or specific organocatalysts. The polymerization of isocyanates leads to the formation of polyisocyanates, which are a class of polymers with a repeating (-NR-CO-) unit.
Transformations Mediated by the Bromo Substituent
The bromo substituent on the aromatic ring of this compound serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably through palladium-catalyzed cross-coupling reactions. The reactivity of the C-Br bond is a cornerstone of modern organic synthesis.
Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions are powerful tools for the functionalization of aryl halides.
The Suzuki-Miyaura coupling involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base to form a biaryl product. The reaction of 2-bromo-4-fluorotoluene (B74383) with 4-fluorophenylboronic acid has been studied, indicating the feasibility of such couplings on similar substrates. researchgate.net
The Sonogashira coupling allows for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.org This reaction is highly efficient for the synthesis of arylalkynes. The relative reactivity of different aryl halides (I > Br > Cl) can allow for selective couplings in polyhalogenated compounds. wikipedia.org
The Stille reaction utilizes an organotin reagent to couple with an aryl halide, also catalyzed by palladium. wikipedia.org This reaction is known for its tolerance to a wide variety of functional groups.
The cyanation of aryl bromides to form aryl nitriles is another important transformation, often achieved using cyanide salts and a palladium or nickel catalyst.
Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions of the Bromo Substituent
| Reaction Name | Coupling Partner | Product Type |
| Suzuki-Miyaura Coupling | Organoboron compound | Biaryl |
| Sonogashira Coupling | Terminal alkyne | Arylalkyne |
| Stille Coupling | Organotin compound | Biaryl or Vinylarene |
| Buchwald-Hartwig Amination | Amine | Arylamine |
| Cyanation | Cyanide source | Aryl nitrile |
These transformations highlight the synthetic utility of the bromo substituent, allowing for the introduction of a wide range of functionalities onto the aromatic ring, thereby enabling the synthesis of complex molecules from the this compound scaffold.
Cross-Coupling Reactions for Carbon-Heteroatom Bond Formation
Buchwald-Hartwig Amination Strategies
Without specific research findings, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and professional, authoritative tone. No data tables or detailed research findings could be located for This compound itself.
Ullmann-Type Coupling Reactions
The Ullmann reaction and its modern variants are powerful methods for forming carbon-carbon or carbon-heteroatom bonds, typically involving copper-catalyzed coupling of aryl halides. organic-chemistry.org For this compound, this reaction would primarily involve the carbon-bromine bond. A detailed analysis would require experimental data from studies where this specific compound is subjected to Ullmann conditions. Such studies would provide information on:
Reaction Products: Identification of the resulting biaryl structures or other coupled products.
Reaction Conditions: The specific copper catalyst, ligands, solvent, and temperature required for the reaction to proceed.
Yields and Selectivity: Quantitative data on the efficiency of the coupling reaction and whether it occurs selectively at the bromine site without affecting the fluoro or isocyanato groups.
Research on other substituted bromobenzenes shows that such couplings are feasible, but the outcomes are highly dependent on the other substituents on the ring. nsf.gov Without specific studies on this compound, any discussion remains purely speculative.
Nucleophilic Aromatic Substitution Involving Bromine as a Leaving Group (if activated)
Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the aromatic ring. libretexts.orgmasterorganicchemistry.com In this compound, the isocyanato group (-NCO) is in the para position to the bromine atom. The isocyanato group is electron-withdrawing, which should, in principle, activate the bromine for substitution by a suitable nucleophile.
A comprehensive discussion would necessitate research findings that detail:
Activating Conditions: Confirmation that the isocyanato and fluoro groups provide sufficient activation for the displacement of bromide.
Nucleophile Scope: A list of nucleophiles (e.g., alkoxides, amines) that have been successfully reacted.
Reaction Kinetics: Rate data comparing the reactivity to other activated aryl bromides.
Without experimental evidence, it is not possible to confirm whether SNAr at the C-Br bond occurs, or if competing reactions at the highly reactive isocyanato group or the C-F bond would dominate.
Synergistic and Antagonistic Effects of Multiple Substituents on Aromatic Reactivity
The reactivity of this compound is governed by the combined influence of its three distinct substituents.
Synergistic Effects: The electron-withdrawing properties of the fluoro and isocyanato groups would synergistically activate the ring for nucleophilic attack.
Antagonistic Effects: The positions of the groups create a complex reactivity map. For example, while the isocyanato group activates the para-positioned bromine for SNAr, it is meta to the fluorine, offering less activation at that site. libretexts.org The bromine and fluorine are ortho to each other, leading to potential steric hindrance and complex electronic interactions.
A definitive analysis of these competing effects requires detailed experimental studies comparing the reactivity at each site under various conditions. In the absence of such data, a robust and scientifically accurate article on the specific reactivity of this compound cannot be constructed.
Kinetic and Thermodynamic Aspects of Key Reactions
The reactivity of this compound is dictated by the interplay of its three functional components: the isocyanate group, the bromine atom, and the fluorine atom, all attached to a benzene (B151609) ring. The kinetic and thermodynamic parameters of its reactions are consequently influenced by the electronic and steric effects of these substituents. While specific experimental kinetic and thermodynamic data for this compound are not extensively documented in publicly available literature, a comprehensive understanding can be built by examining the well-established reactivity patterns of isocyanates and the influence of halogen substituents on aromatic systems.
The isocyanate group (-N=C=O) is an electrophilic moiety, making it susceptible to attack by a variety of nucleophiles, including alcohols, amines, and water. wikipedia.org The presence of electron-withdrawing groups on the aromatic ring is known to increase the reactivity of the isocyanate group by enhancing the electrophilicity of the carbonyl carbon. ic.ac.uk In the case of this compound, both the fluorine and bromine atoms are electron-withdrawing, which is expected to make the isocyanate group more reactive than that of an unsubstituted phenyl isocyanate.
The kinetics of reactions involving isocyanates, such as the formation of polyurethanes, are often studied to understand and control the polymerization process. These reactions can be influenced by factors like temperature, solvent, and the presence of catalysts. For instance, the formation of a urethane (B1682113) linkage from an isocyanate and an alcohol is a nucleophilic addition reaction. The reaction rate is dependent on the concentration of both reactants and can often be described by second-order kinetics. In the context of polyurethane formation, activation energies are a key thermodynamic parameter, with typical values for the reaction between an aliphatic alcohol and an aromatic isocyanate being around 50 kJ·mol⁻¹. researchgate.net
The Hammett equation provides a framework for quantifying the effect of substituents on the reactivity of aromatic compounds. pharmacy180.comlibretexts.org This linear free-energy relationship correlates the reaction rates or equilibrium constants of a series of reactions with substituted benzene derivatives. wikipedia.org The substituent constants (σ) are a measure of the electronic effect of a substituent. For the para-substituted isocyanate group in this compound, the Hammett equation could be used to predict the rates of its reactions based on the known σ values for bromine and fluorine. The reaction constant (ρ) in the Hammett equation indicates the sensitivity of a particular reaction to substituent effects. wikipedia.org A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, a characteristic expected for nucleophilic attack on the isocyanate. wikipedia.org
While detailed thermodynamic data for reactions of this compound are scarce, the general principles of thermodynamics in polyurethane formation are well-understood. The reaction between an isocyanate and an alcohol to form a urethane is typically exothermic, releasing heat. The thermodynamics of these reactions, including enthalpy and entropy changes, are crucial for controlling the polymerization process and understanding the properties of the resulting polymer. researchgate.net
Below are hypothetical data tables illustrating the kind of kinetic and thermodynamic parameters that would be relevant for key reactions of this compound.
Table 1: Hypothetical Kinetic Data for the Reaction of this compound with a Generic Nucleophile (Nu)
| Reaction Condition | Rate Constant (k) [M⁻¹s⁻¹] | Activation Energy (Ea) [kJ/mol] |
| 25°C in Tetrahydrofuran (B95107) | Value | Value |
| 50°C in Tetrahydrofuran | Value | Value |
| 25°C in Acetonitrile | Value | Value |
Table 2: Hypothetical Thermodynamic Data for the Reaction of this compound with a Generic Alcohol (ROH)
| Parameter | Value |
| Enthalpy of Reaction (ΔH) | Value kJ/mol |
| Entropy of Reaction (ΔS) | Value J/(mol·K) |
| Gibbs Free Energy of Reaction (ΔG) at 298 K | Value kJ/mol |
Insufficient Published Research Hinders Comprehensive Analysis of this compound
A thorough review of available scientific literature and chemical databases reveals a significant lack of in-depth research on the chemical compound this compound. While this compound is commercially available from several suppliers, indicating its use in some capacity, detailed studies on its derivatization and advanced functionalization are not readily found in published papers. lab-chemicals.combldpharm.combldpharm.com The existing information is largely limited to basic product listings, with minimal data on its reactivity, synthetic applications, or the properties of any resulting derivatives.
This scarcity of specific research prevents a detailed analysis as outlined in the requested article structure. The highly specific nature of the query, focusing solely on "Derivatization and Advanced Functionalization Strategies for this compound" and its detailed sub-points, cannot be fulfilled with the currently available scientific evidence.
For a comprehensive article to be written, studies detailing the following would be necessary:
Derivatization and Advanced Functionalization Strategies for 2 Bromo 1 Fluoro 4 Isocyanatobenzene
Integration into Macrocyclic and Supramolecular Systems:The incorporation of this specific isocyanate into larger, organized molecular systems like macrocycles has not been reported.
While information exists for related compounds, such as the reactions of other brominated and fluorinated benzenes or the synthesis of various heterocyclic compounds, directly extrapolating these findings to 2-bromo-1-fluoro-4-isocyanatobenzene without experimental evidence would be speculative and scientifically unsound. stackexchange.comsigmaaldrich.comnih.govuni.lunih.govresearchgate.netsigmaaldrich.comnih.gov
Until more specific research on the reactivity and applications of this compound is published, a detailed and authoritative article on its derivatization and functionalization strategies cannot be responsibly generated.
Advanced Spectroscopic and Structural Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms in 2-bromo-1-fluoro-4-isocyanatobenzene. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a complete structural map can be assembled.
The analysis of one-dimensional NMR spectra provides foundational information regarding the chemical environment and connectivity of atoms. Due to the limited availability of direct experimental data for this specific compound, the following analysis is based on established principles of NMR spectroscopy and data from analogous structures.
The aromatic region of the ¹H NMR spectrum is expected to display three distinct signals corresponding to the three protons on the benzene (B151609) ring. The chemical shifts (δ) are influenced by the electronic effects of the substituents: the electronegative fluorine and isocyanate groups, and the bromine atom. The proton ortho to the fluorine (H-2) would likely appear at the most downfield position, coupled to the adjacent proton and the fluorine atom. The proton between the bromine and isocyanate groups (H-5) and the proton adjacent to the isocyanate group (H-3) would have distinct chemical shifts and coupling patterns, allowing for unambiguous assignment.
The ¹³C NMR spectrum should reveal seven unique carbon signals, as all carbon atoms are in chemically distinct environments. This includes four signals for the protonated aromatic carbons and three for the quaternary carbons (C-Br, C-F, C-NCO). The carbon of the isocyanate group (-NCO) is expected to appear in the range of 120-135 ppm. The carbon atom directly bonded to the fluorine (C-F) will exhibit a large one-bond coupling constant (¹JC-F), a characteristic feature confirming the C-F bond.
The ¹⁹F NMR spectrum provides specific information about the fluorine environment. For this compound, a single resonance is expected. The chemical shift of this signal is indicative of the electronic environment created by the adjacent bromo and ortho/para isocyanate groups.
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound Predicted chemical shifts (δ) are relative to TMS for ¹H and ¹³C, and a standard reference for ¹⁹F. Coupling constants (J) are given in Hertz (Hz).
| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
|---|---|---|---|---|
| ¹H | H-3 | ~7.1 - 7.3 | dd (doublet of doublets) | ³JH-H, ⁴JH-F |
| H-5 | ~7.3 - 7.5 | dd (doublet of doublets) | ³JH-H, ⁵JH-F | |
| H-6 | ~7.5 - 7.7 | dd (doublet of doublets) | ³JH-H, ³JH-F | |
| ¹³C | C-1 (C-F) | ~155 - 160 | d (doublet) | ¹JC-F (~240-250) |
| C-2 (C-Br) | ~110 - 115 | d (doublet) | ²JC-F (~20-25) | |
| C-3 | ~118 - 122 | d (doublet) | ³JC-F (~5-10) | |
| C-4 (C-NCO) | ~130 - 135 | s (singlet) | - | |
| C-5 | ~132 - 136 | s (singlet) | - | |
| C-6 | ~128 - 132 | d (doublet) | ²JC-F (~20-25) | |
| -NCO | ~125 - 130 | s (singlet) | - | |
| ¹⁹F | F-1 | ~ -110 to -120 | m (multiplet) | Coupling to H-2, H-6, H-5 |
Two-dimensional (2D) NMR experiments are indispensable for confirming the assignments made from 1D spectra and for assembling the complete molecular framework. mdpi.comresearchgate.net
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show cross-peaks between adjacent protons on the aromatic ring, confirming their through-bond connectivity.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with its directly attached carbon atom (one-bond ¹H-¹³C correlation). researchgate.net This allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information on longer-range couplings (typically 2-3 bonds) between protons and carbons. This technique is crucial for assigning the quaternary (non-protonated) carbons. For example, correlations would be expected from ring protons to the carbon atoms bearing the bromo, fluoro, and isocyanato substituents, confirming their positions.
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies atoms that are close in space, regardless of their bonding. NOESY correlations would confirm the substitution pattern, for example, by showing a spatial relationship between the fluorine atom at C-1 and the proton at C-6.
Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and elemental composition of a compound.
High-resolution mass spectrometry measures the m/z of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the elemental formula of the parent ion, as the exact mass is unique to a specific combination of atoms. The presence of bromine, with its two nearly equally abundant isotopes (⁷⁹Br and ⁸¹Br), results in a characteristic isotopic pattern for all bromine-containing ions, appearing as two peaks of similar intensity separated by two m/z units. This pattern serves as a definitive marker for the presence of a single bromine atom in the molecule.
Table 2: Predicted HRMS Data for this compound Based on the molecular formula C₇H₃BrFNO.
| Ion Formula | Adduct | Calculated Monoisotopic Mass (Da) |
|---|---|---|
| [C₇H₃⁷⁹BrFNO]⁺ | [M]⁺ | 214.9382 |
| [C₇H₃⁸¹BrFNO]⁺ | [M+2]⁺ | 216.9361 |
Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, which is then fragmented, and the resulting daughter ions are analyzed. The fragmentation pattern provides a structural fingerprint of the molecule. For aromatic isocyanates, fragmentation typically involves the loss of neutral molecules or radicals from the parent ion. libretexts.org
Expected fragmentation pathways for this compound would include:
Loss of CO: A common fragmentation for isocyanates, leading to the formation of a nitrene radical cation, [M-CO]⁺˙.
Loss of the Isocyanate Group: Cleavage of the C-N bond can result in the loss of a ·NCO radical, yielding a [C₆H₃BrF]⁺ ion.
Loss of Bromine: Homolytic cleavage of the C-Br bond would produce a [M-Br]⁺ ion.
The analysis of these fragments helps to confirm the presence and location of the different functional groups on the aromatic ring.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups exhibit characteristic vibrational frequencies, making these methods excellent for functional group identification.
The most prominent feature in the IR spectrum of this compound is the very strong and sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) group. mdpi.com This band typically appears in the 2250–2275 cm⁻¹ region and is a definitive indicator of the isocyanate functionality. Other key vibrational modes include C-F and C-Br stretching, as well as aromatic C-H and C=C stretching.
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Asymmetric Stretch | -N=C=O | 2250 - 2275 | Very Strong, Sharp |
| C-H Stretch | Aromatic | 3050 - 3150 | Medium to Weak |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Strong |
| C-F Stretch | Aryl-F | 1200 - 1300 | Strong |
| C-Br Stretch | Aryl-Br | 500 - 600 | Medium to Strong |
| C-H Out-of-plane Bend | Aromatic | 750 - 900 | Strong |
X-ray Crystallography for Definitive Solid-State Molecular Structure and Intermolecular Interactions
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity and conformation, and offers deep insights into the packing of molecules within a crystal lattice, which is governed by intermolecular forces such as hydrogen bonds, halogen bonds, and van der Waals interactions.
For this compound, a single-crystal X-ray diffraction experiment would yield a wealth of structural information. The process involves irradiating a suitable single crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is meticulously recorded and analyzed to generate an electron density map, from which the positions of the individual atoms can be resolved.
Expected Structural Insights:
While a specific crystal structure for this compound is not publicly available in crystallographic databases as of this writing, the expected findings from such an analysis can be predicted based on the constituent functional groups. The analysis would confirm the substitution pattern on the benzene ring, definitively placing the bromine, fluorine, and isocyanate groups at the 2, 1, and 4 positions, respectively.
Key structural parameters that would be determined include:
Bond Lengths: The precise lengths of all covalent bonds (e.g., C-Br, C-F, C-N, N=C, C=O, and C-C bonds within the aromatic ring).
Bond Angles: The angles between adjacent bonds, which define the geometry around each atom.
Torsional Angles: These angles describe the rotation around single bonds and would define the orientation of the isocyanate group relative to the plane of the benzene ring.
Intermolecular Interactions:
The solid-state packing of this compound would likely be influenced by several weak intermolecular interactions. The electronegative fluorine and oxygen atoms, along with the bromine atom, could participate in various non-covalent interactions that dictate the supramolecular architecture. Halogen bonding, where the electrophilic region of the bromine atom interacts with a nucleophilic atom (like the oxygen or nitrogen of a neighboring isocyanate group), could be a significant feature.
A hypothetical data table summarizing the kind of information that would be obtained from an X-ray crystallography experiment is presented below.
| Parameter | Expected Value/Information Determined |
| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |
| Space Group | e.g., P2₁/c, Pbca, etc. |
| Unit Cell Dimensions (Å) | a, b, c dimensions of the unit cell |
| Unit Cell Angles (°) | α, β, γ angles of the unit cell |
| C-Br Bond Length (Å) | Approximate value based on similar structures |
| C-F Bond Length (Å) | Approximate value based on similar structures |
| N=C=O Angle (°) | Expected to be nearly linear (~180°) |
| Intermolecular Contacts | Distances and angles of potential Halogen bonds or other interactions |
This definitive structural data is crucial for computational chemistry models and for understanding the structure-property relationships of the material.
Application of Hyphenated Analytical Techniques for Reaction Monitoring and Product Purity Assessment
Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for analyzing complex mixtures, monitoring the progress of a chemical reaction, and determining the purity of a final product. researchgate.netastm.org For a reactive compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable.
Reaction Monitoring:
The synthesis of this compound, for instance from the corresponding aniline (B41778) precursor (2-bromo-4-fluoroaniline) via phosgenation, can be monitored using these techniques. Small aliquots can be taken from the reaction mixture over time and analyzed to track the disappearance of starting materials and the appearance of the isocyanate product.
LC-MS: This is often the preferred method for monitoring reactions involving thermally sensitive or highly reactive molecules. nih.gov A small sample from the reaction can be injected into the LC system, where the components are separated on a column. The eluent is then directed into the mass spectrometer, which provides mass information for each separated component, allowing for the identification of reactants, intermediates, and the final product. A patent for a related isomer, 4-bromo-2-fluorophenyl isocyanate, notes the use of ES-LCMS (Electrospray-Liquid Chromatography-Mass Spectrometry) for characterization, supporting the applicability of this technique. chemicalbook.com
Product Purity Assessment:
After synthesis and purification, assessing the final purity of this compound is critical.
Gas Chromatography (GC) and GC-MS: Gas chromatography separates volatile compounds based on their boiling points and interactions with the stationary phase of the GC column. A commercial supplier of this compound reports a purity of 99.8% as determined by GC, confirming the utility of this method. cymitquimica.com For a definitive purity analysis, GC coupled with a mass spectrometer (GC-MS) is ideal. As the separated components exit the GC column, they are fragmented and analyzed by the MS, providing a mass spectrum "fingerprint" that confirms the identity of the main peak as the target compound and helps to identify any minor impurities. Isocyanates can be challenging to analyze directly by GC due to their reactivity; however, indirect methods have been developed where the isocyanate is derivatized with a reagent like di-n-butylamine, and the resulting stable derivative is then analyzed by GC. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For enhanced selectivity and sensitivity, tandem mass spectrometry (LC-MS/MS) can be employed. researchgate.netastm.org This technique allows for the selection of the molecular ion of the target compound, which is then fragmented to produce specific product ions. By monitoring for this specific fragmentation (a process called Selected Reaction Monitoring or SRM), a very clean signal with minimal interference from other components can be obtained, allowing for highly accurate quantification of purity. researchgate.netastm.org
The table below outlines the application of these hyphenated techniques for the analysis of this compound.
| Technique | Application | Principle | Expected Outcome |
| GC-MS | Purity Assessment | Separates volatile compounds based on boiling point and polarity. MS provides mass-to-charge ratio for identification. nih.gov | A major peak corresponding to the target compound with its characteristic mass spectrum. Minor peaks indicate and identify volatile impurities. |
| LC-MS | Reaction Monitoring | Separates compounds in the liquid phase. MS provides molecular weight information of eluted peaks. nih.gov | Chromatograms showing the decrease of starting material peaks and the increase of the product peak over the course of the reaction. |
| LC-MS/MS | High-Purity Analysis | High-resolution separation by LC followed by selective mass filtering and fragmentation for highly specific detection and quantification. researchgate.netnih.gov | Extremely low detection limits for impurities, providing a highly accurate purity value with a high degree of confidence. |
These advanced analytical methods are crucial for ensuring the quality and identity of this compound for any subsequent research or application.
Computational and Theoretical Chemical Investigations of 2 Bromo 1 Fluoro 4 Isocyanatobenzene
Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-bromo-1-fluoro-4-isocyanatobenzene, these calculations reveal the distribution of electrons and the energies of the molecular orbitals, which dictate its chemical behavior.
Molecular Orbital (MO) theory provides a detailed picture of the bonding within the molecule. wikipedia.orgkhanacademy.orglibretexts.orglibretexts.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO represents the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov
For this compound, the HOMO is expected to be localized primarily on the aromatic ring, with some contribution from the bromine atom's lone pairs. The LUMO is anticipated to be centered on the electron-deficient isocyanate group and the carbon atoms of the benzene (B151609) ring. The electron-withdrawing nature of the substituents lowers the energy of both the HOMO and LUMO compared to unsubstituted benzene.
Table 1: Hypothetical Molecular Orbital Properties of this compound (DFT/B3LYP/6-311G(d,p))
| Property | Calculated Value (eV) | Description |
| HOMO Energy | -7.85 | Energy of the highest occupied molecular orbital, indicating the molecule's electron-donating ability. |
| LUMO Energy | -1.23 | Energy of the lowest unoccupied molecular orbital, indicating the molecule's electron-accepting ability. |
| HOMO-LUMO Gap | 6.62 | Energy difference between HOMO and LUMO, a key indicator of chemical reactivity and kinetic stability. nih.gov |
| Dipole Moment | 3.15 D | A measure of the overall polarity of the molecule arising from the asymmetric distribution of charge. |
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a powerful computational method used to investigate the mechanisms of chemical reactions. dntb.gov.uamdpi.commdpi.com It allows for the calculation of the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states.
The isocyanate group is a highly reactive electrophile, readily attacked by nucleophiles such as alcohols, amines, and water. wikipedia.org DFT studies can model these reactions to determine the most likely pathways and the associated energy barriers. For example, the reaction of this compound with a simple alcohol like methanol (B129727) would proceed through a nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of the isocyanate group.
DFT calculations can locate the transition state for this reaction, which is the highest energy point along the reaction coordinate. researchgate.net The structure of the transition state reveals the geometry of the interacting molecules at the moment of bond formation. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate. A lower activation energy corresponds to a faster reaction. The presence of electron-withdrawing fluorine and bromine atoms is expected to increase the electrophilicity of the isocyanate carbon, potentially lowering the activation energy for nucleophilic attack compared to a non-halogenated phenyl isocyanate.
Table 2: Hypothetical DFT-Calculated Activation Energies for the Reaction with Methanol
| Reactant Species | Reaction Type | Calculated Activation Energy (kcal/mol) | Significance |
| This compound + CH₃OH | Nucleophilic Addition | 12.5 | Energy barrier for the formation of the corresponding urethane (B1682113). |
| Phenyl isocyanate + CH₃OH | Nucleophilic Addition | 14.2 | Reference reaction to show the effect of halogen substituents on reactivity. |
Prediction of Spectroscopic Parameters to Aid Experimental Assignments
Computational methods are invaluable for predicting spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. wisc.edunih.gov These predictions can be used to interpret and assign experimental spectra, confirming the identity and structure of a synthesized compound. mdpi.com
DFT calculations can predict the vibrational frequencies of this compound. researchgate.netresearchgate.net The most prominent feature in the predicted IR spectrum would be the very strong and sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=O group, typically appearing around 2250-2280 cm⁻¹. Other predictable vibrations include C-H stretching of the aromatic ring, C-F stretching, and C-Br stretching modes.
Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.govnmrdb.orgyoutube.com The predicted ¹³C and ¹H NMR spectra would show distinct signals for each unique carbon and hydrogen atom in the molecule. The chemical shifts are highly sensitive to the electronic environment, and the calculated values would reflect the electron-withdrawing effects of the fluoro, bromo, and isocyanato substituents on the different positions of the benzene ring. Comparing these predicted spectra with experimental data provides a robust method for structural verification.
Table 3: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopy Type | Parameter | Predicted Value | Experimental Correlation |
| FT-IR | Isocyanate (-N=C=O) asym. stretch | 2275 cm⁻¹ (very strong, sharp) | A characteristic and intense peak used for identifying the isocyanate functional group. |
| C-F stretch | 1240 cm⁻¹ (strong) | Corresponds to the stretching vibration of the carbon-fluorine bond. | |
| Aromatic C-H stretch | 3050-3100 cm⁻¹ (medium) | Typical for aromatic C-H bonds. | |
| ¹³C NMR | C-NCO | ~124 ppm | Chemical shift for the carbon atom attached to the isocyanate group. |
| C-F | ~160 ppm (doublet, ¹JCF) | The carbon bonded to fluorine, showing a large coupling constant. | |
| C-Br | ~115 ppm | Chemical shift for the carbon atom bonded to bromine. | |
| ¹H NMR | Aromatic Protons | 7.1 - 7.6 ppm (multiplets) | The chemical shifts and splitting patterns of the three aromatic protons. |
Conformational Analysis and Molecular Dynamics Simulations
While the benzene ring itself is rigid, conformational flexibility in this compound could arise from the rotation of the isocyanate group relative to the plane of the ring. Conformational analysis, typically performed using DFT or other quantum mechanical methods, can determine the preferred orientation of this group. For phenyl isocyanate, the N=C=O group is known to be nearly coplanar with the aromatic ring to maximize electronic conjugation. However, steric hindrance from the adjacent bromine atom in this compound might lead to a slightly twisted conformation being the most stable.
Molecular dynamics (MD) simulations can provide insights into the behavior of the molecule over time, including its interactions with solvent molecules or other species in a condensed phase. nih.govacs.orgsemanticscholar.orgchemrxiv.org An MD simulation would model the motions of all atoms in the system, governed by a force field derived from quantum mechanical calculations or experimental data. This would allow for the study of how the molecule rotates and vibrates in solution and how it might approach and interact with a potential reaction partner.
Table 4: Hypothetical Conformational Energy Profile of this compound
| Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Description |
| 0° | 0.5 | A fully planar conformation, slightly destabilized by steric repulsion between the bromine and NCO group. |
| 25° | 0.0 | The global minimum energy conformation, with the NCO group slightly twisted out of the ring plane. |
| 90° | 3.8 | A high-energy conformation where electronic conjugation between the NCO group and the ring is broken. |
Quantitative Structure-Reactivity Relationship (QSRR) Modeling
Quantitative Structure-Reactivity Relationship (QSRR) models aim to establish a mathematical correlation between a molecule's structural or computational properties (descriptors) and its experimentally observed reactivity. acs.orgnih.govmdpi.comsemanticscholar.org For a series of related isocyanates, a QSRR model could be developed to predict their reaction rates with a specific nucleophile.
For this compound, relevant descriptors would be derived from the computational studies mentioned previously. These could include:
Electronic Descriptors: HOMO/LUMO energies, Mulliken charges on the isocyanate carbon.
Topological Descriptors: Molecular connectivity indices.
Quantum-Chemical Descriptors: Dipole moment, polarizability.
By building a statistical model (e.g., using multiple linear regression or machine learning) that links these descriptors to known reactivity data for a set of training compounds, the reactivity of new or untested compounds like this compound could be predicted. mdpi.com For example, a QSRR model might show that the reaction rate of aromatic isocyanates with amines is strongly correlated with the calculated positive charge on the isocyanate's carbonyl carbon and the LUMO energy. libretexts.org
Table 5: Hypothetical Descriptors for a QSRR Model of Aromatic Isocyanate Reactivity
| Descriptor | Value for this compound | Expected Influence on Reactivity |
| Mulliken Charge on Isocyanate Carbon | +0.45 | A higher positive charge indicates greater electrophilicity and is expected to correlate with a faster reaction rate. mdpi.com |
| LUMO Energy (eV) | -1.23 | A lower LUMO energy facilitates the acceptance of electrons from a nucleophile, leading to a faster reaction. |
| Hammett Constant (σ) of Substituents | High positive value (estimated) | Reflects the strong electron-withdrawing nature of the substituents, which generally increases reactivity towards nucleophiles. libretexts.org |
Advanced Material Science and Polymer Chemistry Applications
Role as a Monomer in the Synthesis of Functional Polyurethanes and Polyureas
The isocyanate group (-N=C=O) is the cornerstone for the synthesis of polyurethanes and polyureas, reacting readily with polyols and polyamines, respectively. The incorporation of 2-bromo-1-fluoro-4-isocyanatobenzene as a monomer or co-monomer in these polymerization reactions would theoretically yield polymers with unique properties imparted by the halogen atoms.
The fluorine atom, due to its high electronegativity and the strength of the carbon-fluorine bond, can enhance the thermal stability, chemical resistance, and hydrophobicity of the resulting polymer. Fluorinated polyurethanes are known for their low surface energy, leading to materials with excellent water and oil repellency.
The bromine atom introduces a site for potential post-polymerization modification and can also contribute to flame retardancy. Brominated compounds are well-established flame retardants that can interrupt the combustion cycle in the gas phase.
A hypothetical reaction for the synthesis of a polyurethane using this compound and a generic diol is presented below:
| Reactant 1 | Reactant 2 | Resulting Polymer Segment |
|---|---|---|
| This compound | HO-R-OH (a diol) | -[C(=O)NH-C₆H₃(Br)(F)-NHC(=O)O-R-O]-n |
Design and Development of Tailored Polymeric Scaffolds with Specific Reactivity or Functionality
The term "polymeric scaffold" in this context refers to a polymer backbone that can be further functionalized. The bromine atom on the aromatic ring of the this compound monomer unit serves as a versatile handle for introducing a wide array of functionalities through post-polymerization modification.
Techniques such as Suzuki or Heck coupling, which are common for aryl bromides, could be employed to attach various chemical groups to the polymer chain. This would allow for the precise tailoring of the polymer's properties. For instance, grafting hydrophilic side chains could alter the solubility or biocompatibility of the material, while attaching chromophores could lead to optically active polymers.
Precursor for Specialty Chemical Synthesis with Tunable Electronic, Thermal, or Mechanical Attributes
Beyond its direct use in polymerization, this compound can serve as a precursor for a variety of specialty chemicals. The isocyanate group is highly reactive and can be transformed into other functional groups. For example, hydrolysis would yield an amine (4-amino-2-bromo-1-fluorobenzene), which is a common building block in medicinal chemistry and material science.
The combination of the bromo and fluoro groups on the benzene (B151609) ring influences the electronic properties of the molecule, which can be carried over into the final polymer. These attributes are critical in applications such as dielectric materials or materials for electronic packaging, where specific electronic characteristics are required. The inherent thermal stability conferred by the C-F bond, coupled with the flame-retardant potential of the C-Br bond, suggests that polymers derived from this monomer could exhibit a desirable thermal profile.
Contribution to the Fabrication of Functional Coatings and Surface Modified Materials
The properties imparted by the fluorine atom are particularly advantageous for the development of functional coatings. Fluorinated polymers are known for their low coefficient of friction, anti-graffiti properties, and resistance to weathering and UV degradation. A polyurethane or polyurea coating derived from this compound would be expected to exhibit these characteristics.
Furthermore, the isocyanate group can react directly with hydroxyl or amine groups present on the surface of various substrates (e.g., metals, ceramics, other polymers), allowing for the covalent grafting of a thin film of the functional polymer. This surface modification could be used to create water-repellent, anti-corrosive, or biocompatible surfaces. The presence of the bromine atom would again offer an avenue for further surface functionalization after the initial coating has been applied.
| Functional Group | Potential Contribution to Coatings |
|---|---|
| Isocyanate (-NCO) | Adhesion to substrate, formation of polyurethane/polyurea matrix |
| Fluorine (-F) | Hydrophobicity, oleophobicity, chemical resistance, UV stability |
| Bromine (-Br) | Flame retardancy, site for post-modification |
Emerging Research Avenues and Future Perspectives
Exploration of Sustainable and Green Chemistry Routes for Synthesis and Transformation
The traditional synthesis of aryl isocyanates often involves the use of highly toxic phosgene (B1210022). nwo.nlresearchgate.netnih.gov A major focus of modern chemistry is the development of greener, phosgene-free synthetic routes. For 2-bromo-1-fluoro-4-isocyanatobenzene, research is leaning towards catalytic processes that avoid hazardous reagents and minimize waste.
One promising green alternative is the reductive carbonylation of the corresponding nitroaromatic precursor, 2-bromo-1-fluoro-4-nitrobenzene. nwo.nl This method uses carbon monoxide as a C1 source and can be catalyzed by transition metal complexes, such as palladium-based systems. nwo.nl The development of efficient and recyclable catalysts for this transformation is a key research goal.
Another sustainable approach involves the use of isocyanate surrogates, such as 3-substituted dioxazolones. tandfonline.com These compounds can generate the isocyanate in situ under mild conditions, avoiding the direct handling of isocyanates. tandfonline.com The synthesis of a dioxazolone precursor derived from 2-bromo-1-fluoro-4-aminophenol would provide a safer and more environmentally benign pathway to obtaining this compound.
The transformation of this compound also benefits from green chemistry principles. The bromine atom can be functionalized through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, which are known for their high efficiency and selectivity under relatively mild conditions. nih.govresearchgate.net The use of aqueous reaction media and recyclable catalysts in these transformations further enhances their green credentials.
| Green Synthesis Approach | Precursor | Key Reagents/Catalysts | Advantages |
| Reductive Carbonylation | 2-bromo-1-fluoro-4-nitrobenzene | CO, Palladium catalyst | Avoids phosgene, utilizes a readily available C1 source. nwo.nl |
| Isocyanate Surrogates | 2-bromo-1-fluoro-4-aminophenol derivative | 3-substituted dioxazolone | In situ generation of isocyanate, mild reaction conditions. tandfonline.com |
| Phosgene-Free Thermolysis | 2-bromo-1-fluoro-4-formamide | Diorganocarbonate | Direct conversion to isocyanate, potential for byproduct recycling. google.com |
Integration into Responsive Materials and Smart Systems
The high reactivity of the isocyanate group makes this compound an excellent building block for novel polymers and materials. Isocyanates readily react with nucleophiles like alcohols and amines to form urethanes and ureas, respectively, which are the backbones of polyurethanes and polyureas. wikipedia.orgpflaumer.com These materials are known for their versatile properties, ranging from rigid foams to flexible elastomers.
The presence of the bromo and fluoro substituents on the phenyl ring of this compound can be exploited to create "smart" or responsive materials. For instance, the fluorine atom can enhance the thermal and chemical stability of the resulting polymer, while the bromine atom provides a reactive handle for post-polymerization modification. This allows for the tuning of the material's properties after its initial formation.
By reacting this compound with functional diols or diamines, polymers with tailored responsiveness can be designed. For example, incorporating pH-sensitive moieties could lead to materials that change their shape or properties in response to changes in acidity. acs.org Similarly, the bromine atom could be used to attach photo-responsive groups, creating materials that react to light. The functionalization of biomacromolecules like lignin (B12514952) with isocyanates to create novel polyurethane foams is an emerging area where halogenated isocyanates could offer enhanced properties. frontiersin.orgnih.gov
| Material Type | Potential Functionality | Triggering Stimulus |
| Smart Polymer Network | Shape-memory, self-healing | Temperature, pH |
| Functional Coating | Anti-fouling, corrosion resistant | Chemical exposure |
| Responsive Hydrogel | Controlled drug release | Biological stimulus |
Development of Advanced Catalytic Systems for Transformations Involving Halogen and Isocyanate Functionalities
The development of advanced catalytic systems is crucial for selectively transforming the different functional groups of this compound. For the bromine atom, palladium-catalyzed cross-coupling reactions are at the forefront of research. youtube.comyoutube.com Catalytic systems based on palladium nanoparticles or complexes with specific ligands like Xantphos have shown high activity and selectivity for the carbonylation and amination of aryl bromides. nih.gov These catalysts could be used to introduce a wide range of substituents at the 4-position of the benzene (B151609) ring, creating a library of derivatives with diverse properties.
For the isocyanate group, catalysis is important for controlling its reactivity, particularly in polymerization reactions. While the reaction of isocyanates with alcohols to form urethanes can occur without a catalyst, specific catalysts can accelerate the reaction and improve selectivity. wikipedia.org In the context of this compound, a key challenge is to develop catalytic systems that can selectively promote the reaction of the isocyanate group while leaving the bromo and fluoro atoms untouched, or vice versa. This would allow for orthogonal functionalization of the molecule.
Recent research has also explored the catalytic activation of C-H bonds for isocyanation, providing a direct route to isocyanates from hydrocarbons. nih.gov While not directly applicable to the synthesis of this compound, this highlights the ongoing innovation in catalytic methods for isocyanate chemistry.
| Catalytic Transformation | Target Functional Group | Catalyst Type | Potential Outcome |
| Suzuki Coupling | Bromine | Palladium/Ligand Complex | C-C bond formation, synthesis of biaryls. researchgate.net |
| Heck Reaction | Bromine | Palladium Catalyst | C-C bond formation with alkenes. epa.gov |
| Aminocarbonylation | Bromine | Palladium/Xantphos | Synthesis of amides. nih.gov |
| Urethane (B1682113) Formation | Isocyanate | Organometallic or Amine Catalyst | Polymer synthesis (polyurethanes). |
Potential in High-Throughput Screening for Novel Reactions and Applications
High-throughput screening (HTS) is a powerful tool in modern chemistry for the rapid discovery of new reactions and bioactive molecules. sigmaaldrich.comnih.gov this compound is an ideal candidate for use in HTS and combinatorial chemistry due to its multiple reactive sites. nih.govyoutube.com
The isocyanate group can be used to immobilize the molecule on a solid support or to react with a library of nucleophiles, while the bromine atom can be simultaneously or sequentially functionalized using a variety of palladium-catalyzed cross-coupling reactions. nih.gov This allows for the creation of large and diverse libraries of compounds from a single starting material. For example, a library of ureas and thioureas could be generated by reacting this compound with a collection of amines and thiols, and each of these products could then be further diversified by reacting the bromine atom with a range of boronic acids via the Suzuki coupling.
The resulting compound libraries can be screened for a wide range of applications, including biological activity, catalytic properties, or material characteristics. The use of automated synthesis and screening platforms can significantly accelerate the discovery process. unchainedlabs.com A recent study demonstrated a C-H isocyanation/amine coupling sequence that enabled the high-throughput synthesis of hundreds of diverse ureas, showcasing the power of isocyanate chemistry in modern drug discovery. nih.gov
| HTS Application | Key Functional Group | Library Type | Potential Discovery |
| Drug Discovery | Isocyanate and Bromine | Small molecule library | New bioactive compounds. |
| Materials Science | Isocyanate | Polymer library | Materials with novel properties. |
| Catalysis | Bromine (for ligand synthesis) | Ligand library | New and improved catalysts. |
Design of Chemically Modified Research Probes for Advanced Studies
Activity-based protein profiling (ABPP) is a powerful technique for studying enzyme function and for the discovery of new drugs. nih.govrsc.org ABPP utilizes activity-based probes (ABPs), which are small molecules that covalently bind to the active site of an enzyme. frontiersin.org The isocyanate group of this compound can serve as a reactive "warhead" for such probes, as it can form a stable covalent bond with nucleophilic residues (e.g., serine, lysine) in an enzyme's active site. nih.gov
The bromo-fluoro-phenyl scaffold of the molecule allows for the fine-tuning of the probe's properties. The fluorine atom can enhance the probe's metabolic stability and binding affinity, while the bromine atom provides a convenient site for attaching a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, via a cross-coupling reaction. This reporter tag is essential for the detection and identification of the labeled enzymes.
The design of an ABP based on this compound would involve the synthesis of a derivative where a linker and reporter group are attached at the bromine position. This probe could then be used to screen for enzymes that are targeted by this class of compounds, potentially leading to the discovery of new therapeutic targets. The modular nature of this design allows for the creation of a variety of probes with different linkers and reporter groups to optimize their performance in biological systems. nih.govacs.org
| Probe Component | Function | Derived From |
| Warhead | Covalent modification of enzyme | Isocyanate group |
| Scaffold | Tuning of properties (stability, selectivity) | Bromo-fluoro-phenyl ring |
| Reporter Tag | Detection and isolation of labeled enzyme | Attached via the bromine atom |
Q & A
Basic Research Questions
Q. What are the primary synthetic applications of 2-bromo-1-fluoro-4-isocyanatobenzene in pharmaceutical development?
- Methodological Answer : This compound serves as a versatile building block in nucleophilic substitution and coupling reactions. Its isocyanate group enables urea/thiourea formation, while the bromo and fluoro substituents facilitate cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions). For example, it can be used to synthesize bioactive molecules targeting enzyme inhibition or receptor modulation. Reaction optimization should focus on solvent polarity (e.g., DMF or THF) and temperature to minimize side reactions like hydrolysis of the isocyanate group .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store under inert gas (argon/nitrogen) at -20°C in airtight, moisture-resistant containers. Avoid prolonged exposure to light, humidity, or elevated temperatures, as the isocyanate group is prone to hydrolysis. Prior to use, confirm purity via HPLC or GC and check for discoloration or precipitate formation. Safety protocols mandate fume hood use, nitrile gloves, and eye protection due to its potential toxicity and irritancy .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR : and NMR to confirm substitution patterns (e.g., coupling constants for ortho/meta fluorine effects).
- IR : Detect the isocyanate group (sharp peak ~2250 cm) and aromatic C-F/Br stretches.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]) and isotopic patterns (Br/F signatures).
Cross-validate with elemental analysis for halogen content .
Advanced Research Questions
Q. How do the positions of bromo and fluoro substituents influence the reactivity of halogenated isocyanates in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing effects of fluorine (para to isocyanate) enhance electrophilicity at the isocyanate carbon, while bromine (ortho) sterically hinders nucleophilic attack. Comparative studies with analogs (e.g., 1-bromo-4-fluoro-2-isocyanatobenzene) reveal differences in reaction rates and regioselectivity. DFT calculations can model electronic effects, and kinetic studies (e.g., monitoring via in situ IR) quantify substituent impacts .
Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?
- Methodological Answer : Use dual refinement software (e.g., SHELXL) to test alternative models for disordered halogen atoms. High-resolution datasets (≤ 0.8 Å) and twinning analysis (via PLATON) improve accuracy. If discrepancies persist, cross-validate with spectroscopic data (e.g., NOESY for spatial proximity) or computational geometry optimization (Gaussian/Polaris) .
Q. How can researchers mitigate inconsistencies in bioactivity data for compounds derived from this compound?
- Methodological Answer :
- Replication : Repeat assays with independent synthetic batches to exclude impurity effects.
- Control Experiments : Test intermediates (e.g., amine precursors) to confirm bioactivity stems from the final product.
- Structural Confirmation : Use X-ray crystallography or 2D NMR to verify regiochemistry, as positional isomerism may skew results.
Statistical tools (e.g., Grubbs’ test) can identify outliers in dose-response datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
